4-Bromo-2-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a synthetic organic compound with the molecular formula C26H31BrClN3O4. It belongs to the class of hydrazones and contains both aromatic and aliphatic moieties.
Structure: The compound consists of a phenyl ring substituted with bromine and a carbohydrazide group. The acetyl group and decanoylamino side chain enhance its lipophilicity.
Purpose: Researchers study this compound due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes: The synthesis of 4-Bromo-2-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves condensation reactions. One approach is to react 2-chlorobenzoic acid with 4-bromoaniline to form an amide intermediate. Subsequent acylation with decanoyl chloride and hydrazinolysis yield the target compound.
Reaction Conditions: Specific conditions vary, but typical solvents include dichloromethane or dimethylformamide. Reagents include hydrazine hydrate, acyl chlorides, and base (e.g., triethylamine).
Industrial Production: While not widely produced industrially, small-scale synthesis occurs in research laboratories.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents: Hydrazine, acyl chlorides, and strong bases.
Major Products: Hydrolysis yields the corresponding carboxylic acid and hydrazide.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Research into its pharmacological effects.
Industry: Limited applications due to its specialized nature.
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or cellular components.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of bromine, acetyl, and decanoylamino groups distinguishes it.
Similar Compounds: Related compounds include 4-bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate and 4-bromo-2-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate.
Remember that this compound is part of a collection of rare and unique chemicals, and analytical data may be limited
Properties
CAS No. |
767289-47-4 |
---|---|
Molecular Formula |
C26H31BrClN3O4 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C26H31BrClN3O4/c1-2-3-4-5-6-7-8-13-24(32)29-18-25(33)31-30-17-19-16-20(27)14-15-23(19)35-26(34)21-11-9-10-12-22(21)28/h9-12,14-17H,2-8,13,18H2,1H3,(H,29,32)(H,31,33)/b30-17+ |
InChI Key |
JPWAFIMUCNQNFK-OCSSWDANSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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